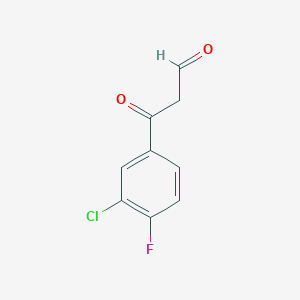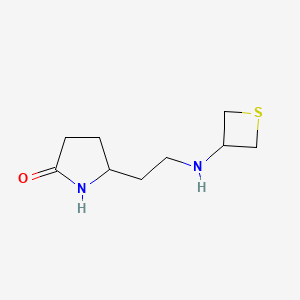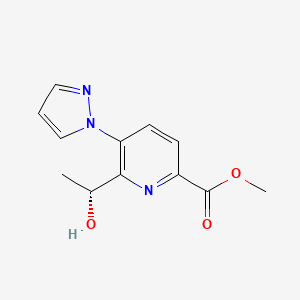
Methyl (R)-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate is a chemical compound that belongs to the class of picolinates It is characterized by the presence of a pyrazole ring and a hydroxyethyl group attached to a picolinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Attachment of the hydroxyethyl group: This step involves the reaction of the pyrazole derivative with an appropriate aldehyde or ketone under basic conditions to form the hydroxyethyl group.
Formation of the picolinate moiety: This can be done by reacting the hydroxyethyl-pyrazole intermediate with methyl picolinate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for Methyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the hydroxyethyl derivative.
Substitution: The major products depend on the nature of the substituent introduced into the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
Methyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand for studying enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Methyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate involves its interaction with specific molecular targets. The hydroxyethyl group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The picolinate moiety may also play a role in binding to metal ions or other cofactors, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate: Similar structure but without the ®-configuration.
Ethyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl ®-6-(1-hydroxyethyl)-5-(1H-imidazol-1-yl)picolinate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
Methyl ®-6-(1-hydroxyethyl)-5-(1H-pyrazol-1-yl)picolinate is unique due to its specific ®-configuration, which can influence its interaction with biological targets and its overall activity. The presence of the pyrazole ring also distinguishes it from other picolinate derivatives, potentially offering different reactivity and applications.
Eigenschaften
Molekularformel |
C12H13N3O3 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
methyl 6-[(1R)-1-hydroxyethyl]-5-pyrazol-1-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-8(16)11-10(15-7-3-6-13-15)5-4-9(14-11)12(17)18-2/h3-8,16H,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
DRHGOHNXUKTRLD-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=CC(=N1)C(=O)OC)N2C=CC=N2)O |
Kanonische SMILES |
CC(C1=C(C=CC(=N1)C(=O)OC)N2C=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B13325000.png)

![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13325018.png)
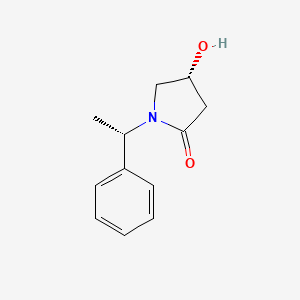
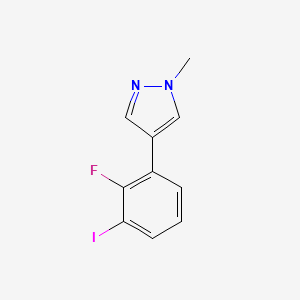
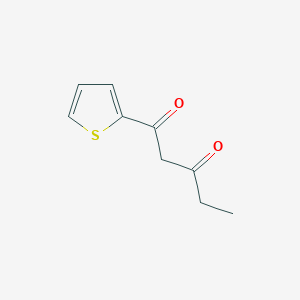
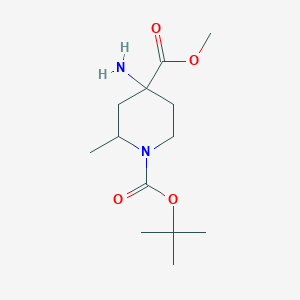
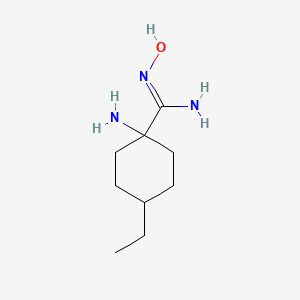
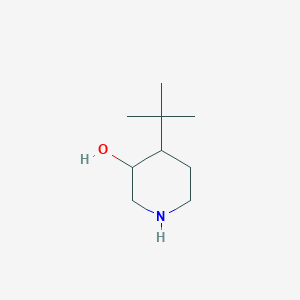
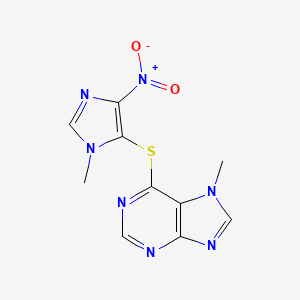
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
